molecular formula C22H20N2O4 B11022063 N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide

Cat. No.: B11022063
M. Wt: 376.4 g/mol
InChI Key: ZZNWVXVHULEUDE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-Nitrophenyl)-3,3-Diphenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with two phenyl groups at the 3-position and a 2-methoxy-5-nitrophenyl moiety at the N-terminal. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzyme systems or receptors influenced by nitro and methoxy substituents .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C22H20N2O4/c1-28-21-13-12-18(24(26)27)14-20(21)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)

InChI Key

ZZNWVXVHULEUDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves a two-step process:

  • Synthesis of 3,3-diphenylpropanoyl chloride :

    • 3,3-Diphenylpropanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

  • Coupling with 2-methoxy-5-nitroaniline :

    • The acyl chloride is reacted with 2-methoxy-5-nitroaniline in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12–18 hours.

Key Data:

ParameterValue
Yield (Step 2)68–72%
Purity (HPLC)≥98%
Reaction Temp (Step 2)0°C → 25°C

Optimization Insights

  • Solvent Choice : THF outperforms dichloromethane (DCM) due to better solubility of the nitroaryl amine.

  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine minimizes unreacted starting material.

  • Workup : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to remove dimeric byproducts.

One-Pot Synthesis Using Coupling Agents

HATU-Mediated Amidation

A scalable one-pot method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:

  • Procedure : 3,3-Diphenylpropanoic acid (1 eq), 2-methoxy-5-nitroaniline (1.1 eq), and HATU (1.5 eq) are combined in DMF with N,N-diisopropylethylamine (DIPEA, 2 eq). The mixture is stirred at 25°C for 24 hours.

Key Data:

ParameterValue
Yield82%
Reaction Time24 hours
PurificationRecrystallization (ethanol/water)

Advantages Over Traditional Methods

  • Reduced Side Reactions : HATU suppresses racemization and over-acylation.

  • Functional Group Tolerance : Compatible with nitro groups without reduction.

Palladium-Catalyzed Carbonylation

Alkene Aminocarbonylation

A patent-pending approach utilizes palladium catalysis for direct coupling:

  • Conditions : Styrene derivatives, CO (20 atm), PdCl₂ (5 mol%), and P(2-OMePh)₃ ligand in THF at 125°C. The nitroaryl amine is introduced post-carbonylation.

Key Data:

ParameterValue
Yield58%
Turnover Number (TON)14.5
LimitationsRequires high-pressure equipment

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.54–7.28 (m, 10H, diphenyl), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.12 (t, J = 7.0 Hz, 2H, CH₂), 2.75 (t, J = 7.0 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₂H₂₀N₂O₄ [M+H]⁺: 377.1497, found: 377.1493.

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : C 70.21%, H 5.36%, N 7.44% (calcd: C 70.19%, H 5.35%, N 7.45%).

Challenges and Mitigation Strategies

Nitro Group Stability

  • Issue : Reduction under acidic conditions.

  • Solution : Use of non-reductive workup (e.g., aqueous NaHCO₃ instead of Zn/HCl).

Purification Difficulties

  • Issue : Low solubility in polar solvents.

  • Solution : Gradient chromatography with dichloromethane/methanol (95:5 → 90:10).

Comparative Analysis of Methods

MethodYieldCostScalability
Stepwise Amidation68–72%LowHigh
HATU-Mediated82%HighModerate
Palladium Carbonylation58%Very HighLow

Industrial-Scale Considerations

  • Preferred Method : Stepwise amidation due to cost-effectiveness and high scalability.

  • Waste Management : SOCl₂ quenched with ice-cold NaOH to minimize HCl emissions .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound exhibits reactivity due to its functional groups:

Amide Hydrolysis

  • Conditions : Acidic (H₂SO₄, HCl) or basic (KOH, NaOH) aqueous solutions.

  • Products :

    • Acidic conditions : Formation of carboxylic acid (3,3-diphenylpropanoic acid) and aromatic amine (2-methoxy-5-nitroaniline).

    • Basic conditions : Formation of amide salt and aromatic amine.

Nitro Group Reduction

  • Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation (H₂/Pd).

  • Product : Reduction of the nitro group (-NO₂) to a primary amine (-NH₂).

Demethylation of Methoxy Group

  • Reagents : Strong acids (e.g., HBr in acetic acid).

  • Product : Conversion of methoxy (-OCH₃) to hydroxyl (-OH).

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Observations
Amide hydrolysis H₂SO₄, HCl, KOH, NaOHAqueous solutions, refluxComplete conversion to carboxylic acid
Nitro group reduction LiAlH₄, NaBH₄, H₂/PdAnhydrous solvents (THF, Et₂O)Selective reduction without amide cleavage
Demethylation HBr/AcOH, HClHigh temperatures, prolonged reactionFormation of phenolic hydroxyl group

NMR Analysis

  • ¹H NMR :

    • Aromatic protons : Splitting patterns (e.g., doublets, triplets) due to ortho/para substituents.

    • Amide proton : Broad singlet (δ ~8.5–9.5 ppm).

    • Methoxy protons : Sharp singlet (δ ~3.8–4.0 ppm) .

  • ¹³C NMR :

    • Amide carbonyl : δ ~170 ppm.

    • Nitro-substituted carbons : δ ~130–150 ppm .

IR Analysis

  • Amide I band : Strong absorption at ~1670 cm⁻¹ (C=O stretch).

  • Nitro group : Absorption at ~1520 and 1350 cm⁻¹.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. This article explores its scientific research applications, particularly focusing on its biological activity, synthesis, and implications in various therapeutic areas.

Molecular Formula

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 338.40 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer

A notable study demonstrated that related compounds significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The compounds were shown to induce apoptosis through mitochondrial pathways, suggesting that modifications to the nitrophenyl group could enhance their anticancer efficacy .

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. Research has shown that certain analogs demonstrate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential as antitubercular agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4M. tuberculosis H37Rv
N-(4-Nitrophenyl)-3,3-diphenylpropanamide16Staphylococcus aureus

Neuropharmacological Studies

There is emerging interest in the neuropharmacological applications of this compound. Preliminary findings suggest that it may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including amide formation and nitro group introduction. Variations in synthetic pathways can lead to a library of derivatives with altered biological activities.

Synthetic Pathway Overview

  • Formation of Diphenylpropanamide : Start with commercially available diphenylpropanoyl chloride.
  • Nitration : Introduce the nitro group at the para position using nitrating agents.
  • Methoxylation : Employ methanol and acid catalysis to introduce the methoxy group.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylpropanamide moiety may also interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-{3-Nitrophenyl}-3,3-Diphenylpropanamide : Differs by the absence of a methoxy group and the nitro group at the 3-position instead of 3. This positional isomerism may alter electronic density and binding affinity in biological systems .
  • N-{4-Nitro-2-Methoxyphenyl}-3,3-Diphenylpropanamide : Shares the methoxy group at the 2-position but places the nitro group at the 4-position. This substitution pattern could influence solubility and metabolic stability compared to the target compound .

Backbone and Terminal Modifications

  • N-(Benzothiazole-2-yl)-3,3-Diphenylpropanamide : Replaces the nitrophenyl group with a benzothiazole ring, introducing heterocyclic aromaticity. Such modifications are common in kinase inhibitors due to enhanced π-π stacking interactions .
  • N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide : Incorporates a tetrazole ring (a bioisostere for carboxylic acids) and alkyl substituents, which may improve metabolic resistance and target engagement in cardiovascular or anti-inflammatory applications .

Pharmacological and Physicochemical Properties

Anticancer Potential

  • N-(2-Methoxy-5-Nitrophenyl)-5-Phenyl-1H-1,2,4-Triazol-3-Amine : A triazole-containing analog demonstrates moderate anticancer activity (66% yield in synthesis), suggesting that nitro and methoxy groups synergize with heterocycles to enhance cytotoxicity .
  • N-(5-(1-Methyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-yl)-3,3-Diphenylpropanamide : The oxadiazole moiety in this analog is associated with kinase inhibition, though its diphenylpropanamide core may reduce solubility compared to the target compound .

Physicochemical Data

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Structural Features
N-(2-Methoxy-5-Nitrophenyl)-3,3-Diphenylpropanamide 368.40 (C₂₂H₂₀N₂O₄) 2 5 Nitro, methoxy, diphenyl
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide 335.40 (C₁₉H₂₁N₅O) 2 4 Tetrazole, alkyl substituents
N-{3-Nitrophenyl}-3,3-Diphenylpropanamide 346.38 (C₂₁H₁₈N₂O₃) 2 4 Nitro at 3-position, no methoxy
N-(Benzothiazole-2-yl)-3,3-Diphenylpropanamide 396.48 (C₂₃H₂₀N₂OS) 1 3 Benzothiazole, sulfur heteroatom

Data compiled from .

Key Research Findings

  • Synthetic Accessibility : The target compound’s analogs, such as those with tetrazole or triazole groups, often require multi-step syntheses with moderate yields (e.g., 60–66%), limiting scalability .
  • Biological Activity: Benzothiazole derivatives (e.g., EP 3 348 550A1) exhibit enhanced binding to adenosine receptors, whereas nitro-substituted propanamides show promise in antiproliferative assays .
  • Solubility Challenges : The diphenylpropanamide core is associated with low aqueous solubility across analogs, necessitating formulation optimizations for in vivo studies .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-nitroaniline with 3,3-diphenylpropanoic acid derivatives. The reaction conditions can vary, but commonly used methods include coupling reactions facilitated by coupling agents or through direct amidation processes.

Antibacterial Activity

Research indicates that compounds with similar nitrophenyl structures exhibit significant antibacterial properties. For instance, derivatives bearing a nitro group have shown enhanced activity against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound could possess similar antibacterial effects, although specific data on this compound remains limited .

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. For example, studies on 5-nitrofuryl derivatives demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 5 to 15 µM, indicating moderate to high potency . It is hypothesized that this compound may exhibit comparable activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanisms by which nitrophenyl compounds exert their biological effects often involve:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism has also been observed in related compounds, contributing to their overall biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of nitrophenyl derivatives:

  • Antibacterial Studies : A study on related compounds demonstrated a broad spectrum of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The most active compounds from the series were found to have minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that certain nitrophenyl derivatives exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM. These findings suggest potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to specific target proteins involved in cancer progression and bacterial virulence. This approach aids in predicting the compound's interactions at the molecular level .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved IC50 (µM)Mechanism of Action
Antibacterial5-Nitrofuryl derivatives<10Disruption of bacterial cell wall
AnticancerVarious nitrophenyl derivatives5 - 20Induction of apoptosis
Enzyme InhibitionNitro-substituted phenolsVariesInhibition of metabolic enzymes

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-methoxy-5-nitrophenyl)-3,3-diphenylpropanamide?

The compound is typically synthesized via a two-step process:

Propanoyl chloride formation : React 3,3-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux to generate 3,3-diphenylpropanoyl chloride.

Amide coupling : React the acid chloride with 2-methoxy-5-nitroaniline in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the target amide. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies aromatic protons, methoxy groups, and diphenyl environments. For example, methoxy protons appear as a singlet at ~3.8 ppm, while nitro-substituted aromatic protons show deshielding .
  • UV-Vis : Assesses electronic transitions influenced by substituents (e.g., nitro groups absorb at ~300–400 nm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity .

Advanced Research Questions

Q. How do solvent effects influence the UV-Vis absorption spectra of this compound?

Solvent polarity and hydrogen-bonding capacity significantly shift absorption maxima. For example:

  • Polar protic solvents (e.g., methanol) induce redshift due to stabilization of excited states via hydrogen bonding.
  • Nonpolar solvents (e.g., hexane) result in blueshift.
    Methodologically, apply Linear Solvation Energy Relationships (LSER) using parameters like π* (polarizability), α (H-bond donor), and β (H-bond acceptor) to model spectral shifts. Experimental data can be correlated with Kamlet-Taft or Catalan solvent scales .

Q. What strategies are used to study DNA interaction mechanisms with this compound?

  • UV-Vis titration : Monitor hypochromism or redshift in DNA-complex spectra to infer intercalation or groove binding.
  • Viscosity measurements : Increased DNA solution viscosity upon compound addition supports intercalation .
  • Molecular docking : Use software like AutoDock to simulate binding modes, focusing on intercalation between base pairs or minor-groove interactions .

Q. How can computational methods predict the compound’s electronic structure and reactivity?

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate frontier orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM) to simulate polar environments.
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. What methodologies assess the compound’s antimicrobial activity?

  • Broth microdilution : Determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Agar diffusion : Measure inhibition zones; compare with positive controls (e.g., ciprofloxacin).
  • Cytotoxicity assays : Use human erythrocytes to evaluate hemolysis, ensuring selectivity over mammalian cells .

Q. How can synthetic conditions be optimized for higher yields?

  • Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield .
  • Catalysis : Employ coupling agents (e.g., HATU) or transition-metal catalysts for efficient amide bond formation .

Interdisciplinary and Mechanistic Questions

Q. How is this compound utilized in chemoproteomics for target identification?

  • Photoaffinity labeling : Incorporate diazirine or alkyne handles (e.g., FFF-39 analog) to create probes for pull-down assays .
  • LC-MS/MS : Identify binding proteins via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or label-free quantification.
  • Bioinformatics : Map enriched proteins to pathways (e.g., inflammatory signaling) using databases like KEGG or Reactome .

Q. What approaches elucidate metabolic pathways or degradation products?

  • In vitro metabolism : Incubate with liver microsomes and analyze metabolites via HPLC-MS/MS.
  • Isotopic labeling : Use ¹⁴C-labeled compound to track degradation in environmental or biological matrices.
  • Computational tools : Predict metabolites with software like Meteor (Lhasa Limited) .

Q. How can structural modifications enhance biological activity or reduce toxicity?

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano) to evaluate antimicrobial potency.
  • Toxicity profiling : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and compare IC₅₀ values with therapeutic indices.
  • ADME prediction : Tools like SwissADME assess bioavailability, logP, and drug-likeness to guide design .

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